molecular formula C7H9ClN4O2 B15357965 3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid

3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid

Cat. No.: B15357965
M. Wt: 216.62 g/mol
InChI Key: XPFTZOWAUUTRLY-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H9ClN4O2. This compound is notable for its unique structure, which includes an amino group, a chloro group, and a dimethylamino group attached to a pyrazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Properties

IUPAC Name

3-amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c1-12(2)6-4(8)10-3(7(13)14)5(9)11-6/h1-2H3,(H2,9,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFTZOWAUUTRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid typically involves the reaction of appropriate pyrazine derivatives with chlorinating agents and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: This compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-chloropyrazine-2-carboxylic acid
  • 5-Dimethylamino-6-chloropyrazine-2-carboxylic acid
  • 3,5-Diamino-6-chloropyrazine-2-carboxylic acid

Uniqueness

3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of both amino and dimethylamino groups on the pyrazine ring, which imparts distinct chemical and biological properties.

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